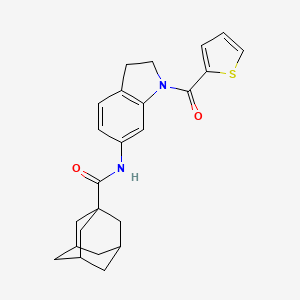
(3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide
Overview
Description
(3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide, also known as TACI, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide is not fully understood, but it is believed to act through multiple pathways. (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has been found to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase, which are involved in cancer cell proliferation and growth. (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
(3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In neuronal cells, (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has been found to reduce oxidative stress and inflammation, and improve neuronal survival. In immune cells, (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has been found to modulate cytokine production and immune response.
Advantages and Limitations for Lab Experiments
(3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has also been found to have good pharmacokinetic properties, including good oral bioavailability and long half-life. However, (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has some limitations, including its complex synthesis process, high cost, and limited availability.
Future Directions
The potential therapeutic properties of (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide have generated interest in further research. Some future directions for (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide research include:
1. Investigating the efficacy of (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide in combination with other drugs for cancer treatment.
2. Studying the neuroprotective effects of (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide in animal models of neurodegenerative disorders.
3. Investigating the antiviral and antibacterial properties of (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide against emerging infectious diseases.
4. Developing more efficient and cost-effective synthesis methods for (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide.
5. Conducting clinical trials to evaluate the safety and efficacy of (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide in humans.
Conclusion:
In conclusion, (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide is a novel compound that has shown potential therapeutic properties in various fields of research. Its complex synthesis process and high cost may limit its availability, but its high potency, selectivity, and low toxicity make it a promising candidate for further research. Future studies on (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide may lead to the development of new treatments for cancer, neurodegenerative disorders, and infectious diseases.
Scientific Research Applications
(3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has been extensively studied for its potential therapeutic properties in various fields of research, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide has shown potential as an antiviral and antibacterial agent.
properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c27-22(21-2-1-7-29-21)26-6-5-18-3-4-19(11-20(18)26)25-23(28)24-12-15-8-16(13-24)10-17(9-15)14-24/h1-4,7,11,15-17H,5-6,8-10,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVNEEIAHZPHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209534.png)

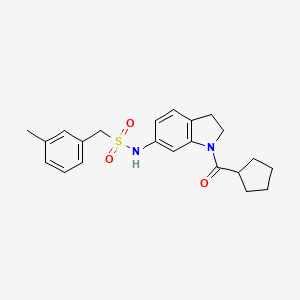
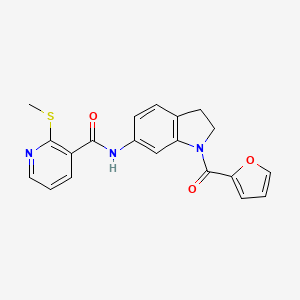
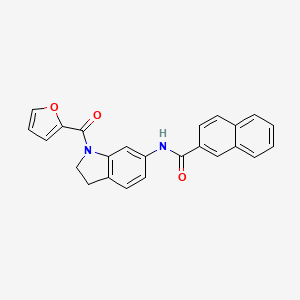
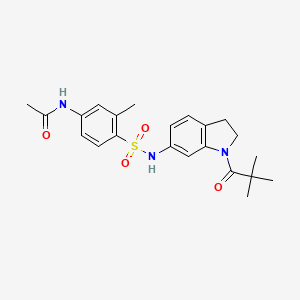
![N-(benzo[d]thiazol-2-yl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3209588.png)
![2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3209596.png)
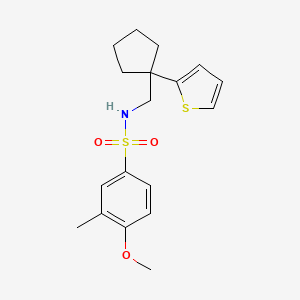

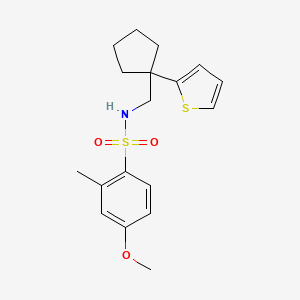
![1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea](/img/structure/B3209623.png)
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209632.png)
